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molecular formula C10H7NO2 B515781 1-Nitronaphthalene CAS No. 27254-36-0

1-Nitronaphthalene

Cat. No. B515781
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04495372

Procedure details

To a 2-liter resin flask equipped with a stirrer, thermometer, a dropping funnel, a N2 sparge tube and a condenser vented to a caustic scrubber was added 1025 g (8.0 moles) naphthalene. The reactor contents were heated until the naphthalene became molten, at which time agitation was started, and the heating was stopped. 680 ml nitric acid (72.5% concentration, 10.0 moles) was introduced over a period of 3 hours. During the first 40 minutes of addition time the temperature was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature was maintained between 50° and 60° C. By using reduced pressure (ca. 25 mm Hg) water and excess nitric acid were distilled off at 60°-75° C. for about 1.25 hours, and residual water and HNO3 was driven off by sparging the molten reaction product with nitrogen gas while maintaining reduced pressure. During the 30 minutes sparging period the temperature was kept at 75°-80° C. The molten product (1408.5 g, 100% of theory) was removed from the reactor.
Quantity
1025 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
680 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[N+:11]([O-])([OH:13])=[O:12]>O>[N+:11]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1025 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
680 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-liter resin flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, a dropping funnel, a N2 sparge tube and a condenser
ADDITION
Type
ADDITION
Details
During the first 40 minutes of addition time the temperature
Duration
40 min
ADDITION
Type
ADDITION
Details
was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 50° and 60° C
DISTILLATION
Type
DISTILLATION
Details
were distilled off at 60°-75° C. for about 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
by sparging the molten reaction product with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining reduced pressure
CUSTOM
Type
CUSTOM
Details
During the 30 minutes sparging period the temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was kept at 75°-80° C
CUSTOM
Type
CUSTOM
Details
The molten product (1408.5 g, 100% of theory) was removed from the reactor

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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